![molecular formula C17H17NO5S B6412917 5-Hydroxy-3-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% CAS No. 1261916-43-1](/img/structure/B6412917.png)
5-Hydroxy-3-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%
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Overview
Description
5-Hydroxy-3-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid (5-HPSB) is an organic compound that has been studied for its various properties and applications in scientific research. It has been used in the synthesis of various organic compounds, in the study of biochemical and physiological effects, and as a tool for laboratory experiments. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 5-HPSB.
Scientific Research Applications
5-Hydroxy-3-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% has been used in scientific research to study a variety of topics. It has been used to study the effects of various drugs on the central nervous system, the effects of various toxins on the liver, and the effects of various compounds on the immune system. It has also been used to study the effects of various compounds on cell growth and differentiation, as well as the effects of various compounds on the metabolism of cells.
Mechanism of Action
The mechanism of action of 5-Hydroxy-3-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% is not completely understood. However, it is believed that it binds to various proteins in the body and alters their activity in some way. This may lead to changes in the biochemical and physiological effects of various compounds.
Biochemical and Physiological Effects
5-Hydroxy-3-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% has been studied for its various biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant effects, as well as to have the ability to modulate the activity of various enzymes and proteins. It has also been studied for its effects on cell growth, differentiation, and metabolism.
Advantages and Limitations for Lab Experiments
The use of 5-Hydroxy-3-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% in laboratory experiments has several advantages. It is relatively stable and can be stored at room temperature for long periods of time. It is also relatively inexpensive and can be easily synthesized. However, there are some limitations to its use in laboratory experiments, such as its relatively low solubility in water, which can make it difficult to use in some experiments.
Future Directions
There are several potential future directions for 5-Hydroxy-3-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%. It could be used to study the effects of various compounds on the immune system, the effects of various drugs on the central nervous system, and the effects of various toxins on the liver. It could also be used to study the effects of various compounds on cell growth and differentiation, as well as the effects of various compounds on the metabolism of cells. Additionally, it could be used to study the effects of various compounds on the activity of various enzymes and proteins. Finally, it could be used to study the effects of various compounds on the biochemical and physiological effects of various drugs.
Synthesis Methods
5-Hydroxy-3-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% can be synthesized by a two-step process. First, 5-hydroxy-3-phenylbenzoic acid is reacted with pyrrolidinylsulfonyl chloride in the presence of a base such as pyridine. The resulting compound is then reacted with a base such as sodium hydroxide to form 5-Hydroxy-3-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%.
properties
IUPAC Name |
3-hydroxy-5-(4-pyrrolidin-1-ylsulfonylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S/c19-15-10-13(9-14(11-15)17(20)21)12-3-5-16(6-4-12)24(22,23)18-7-1-2-8-18/h3-6,9-11,19H,1-2,7-8H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEDEOOSXBNRJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=CC(=C3)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60692344 |
Source
|
Record name | 5-Hydroxy-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60692344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-3-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid | |
CAS RN |
1261916-43-1 |
Source
|
Record name | 5-Hydroxy-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60692344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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